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Introduction and Regulatory Context

Forced degradation studies are a critical component of the pharmaceutical development lifecycle for drug
substances like osimertinib mesylate, a third-generation EGFR tyrosine kinase inhibitor. These studies are
performed under conditions more severe than accelerated stability testing to elucidate the stability of the
molecule and are part of the development stability studies outlined in Section 2 of the ICH Q1 draft

guideline [1].

The Brazilian Health Regulatory Agency (ANVISA) also emphasizes the importance of these studies,
requiring them for marketing authorization applications of synthetic drugs, with the objective of aligning

with international ICH standards [2].

Core Objectives of the Study

The forced degradation study for osimertinib mesylate should be designed to achieve the following

objectives:

o Degradation Pathway Profiling: To identify major and minor degradation products formed under a
variety of stress conditions.

e Method Validation: To demonstrate that the developed analytical procedures can successfully
separate, identify, and quantify osimertinib mesylate and its degradation products, proving them to
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be "stability-indicating"” [2].
e Molecular Insight: To provide data that supports the establishment of a control strategy, including the
setting of specifications for impurities and the justification of storage conditions [1].

Experimental Designh and Protocol

This protocol is structured according to the two experimental phases defined by ANVISA RDC No. 964/25
and the principles of the ICH Q1 draft [2] [1].

3.1. Drug Substance and Reagents

e Osimertinib Mesylate: Use at least one representative batch of the drug substance.

e Analytical Standards: Use qualified reference standards for osimertinib and any available
degradation products.

¢ Reagents: Use high-purity acids (e.g., HCI), bases (e.g., NaOH), oxidants (e.g., hydrogen peroxide),
and other solvents.

3.2. Recommended Stress Conditions The table below summarizes the recommended stress conditions for

osimertinib mesylate, covering both the liquid and original phases.

o Experimental Target Degradation
Stress Condition Proposed Parameters
Phase (5-20%)
Acidic Liquid [2] e.g., 0.1 M HCl at 60°C for 1-7 days  Monitor via HPLC-UV
Hydrolysis
Basic Hydrolysis  Liquid [2] e.g., 0.1 M NaOH at 60°C for 1-7 Monitor via HPLC-UV
days
Oxidative Stress  Liquid [2] e.g., 0.1-3% H202 at room Monitor via HPLC-UV
temperature for hours-1 day
Thermal Stress Original [2] e.g., 60°C for 1-4 weeks Monitor via HPLC-UV
(Solid)
Photolytic Stress  Original [2] Per ICH Q1B; expose to UV & Monitor via HPLC-UV

visible light
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3.3. Analytical Procedure

¢ Technique: High-Performance Liquid Chromatography (HPLC) with UV/PDA detection. A UPLC-
MS/MS is recommended for the identification of unknown degradation products.

e Method: Utilize a reversed-phase C18 column and a gradient mobile phase system of buffer (e.g.,
phosphate or acetate) and acetonitrile/methanol.

e System Suitability: The method should be validated for specificity, precision, and accuracy. It must
demonstrate resolution between osimertinib mesylate and all degradation products.

Workflow and Data Analysis

The forced degradation study follows a logical sequence from sample preparation to reporting. The diagram

below illustrates the core workflow and decision-making process.

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://www.smolecule.com/products/s002900?utm_src=pdf-body
https://www.smolecule.com/products/s002900?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Apply Stress Conditions

HPLC/-MS Analysis No

Degradation 5-20%?

Report and Method
Validation

Click to download full resolution via product page

4.1. Data Interpretation and Reporting

e Peak Purity: Use a Photodiode Array (PDA) detector to ensure the peak of osimertinib mesylate is
pure and has no co-eluting impurities.

¢ Identification: Use Mass Spectrometry (MS) to characterize the molecular weight and propose
structures for major degradation products.

e Reporting: The final report should include chromatograms, proposed degradation pathways, and a
conclusion on the stability-indicating nature of the analytical method.

Detailed Experimental Methodology
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This section provides a step-by-step protocol for conducting the forced degradation studies.

Sample Preparation for Liquid Phase Studies

Stock Solution: Accurately weigh about 10 mg of osimertinib mesylate into a 10 mL volumetric
flask. Dissolve and dilute with a suitable solvent (e.g., methanol) to obtain a 1 mg/mL stock solution.
Stress Samples:
o Acid Hydrolysis: Transfer 1 mL of stock solution to a 10 mL flask. Add 1 mL of 0.1 M HCI. Heat
at 60°C for a predetermined time.
o Base Hydrolysis: Transfer 1 mL of stock solution to a 10 mL flask. Add 1 mL of 0.1 M NaOH.
Heat at 60°C for a predetermined time.
o Oxidation: Transfer 1 mL of stock solution to a 10 mL flask. Add 1 mL of 0.3% H202 solution.
Keep at room temperature.
Neutralization: After the stress period, immediately neutralize the acid and base samples to pH 6-8.
Dilution: Dilute the samples appropriately with mobile phase to achieve a final concentration suitable
for HPLC analysis (e.g., ~0.1 mg/mL). Filter through a 0.45 um membrane filter.

Sample Preparation for Original Phase Studies

e Thermal Stress: Spread a thin layer of about 50 mg of solid osimertinib mesylate in a petri dish and
store it in a stability chamber at 60°C for up to 4 weeks.

¢ Photolytic Stress: Expose a similar sample of the solid drug substance to a total illumination of not
less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-
hours/square meter as per ICH Q1B.

e Sample Recovery: After the stress period, accurately weigh and dissolve the stressed solid samples
to prepare solutions for HPLC analysis.

Chromatographic Conditions (Example)

e Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 um (or equivalent)

¢ Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH 4.5)

¢ Mobile Phase B: Acetonitrile

e Gradient Program: | Time (min) | % A|%B || :--|:---]:---]]0]|85|15]|]15|40|60]]|20| 10|90
[125]1210]90||26|85|15||30|85]|15]|

¢ Flow Rate: 1.0 mL/min

¢ Injection Volume: 10 L

e Column Temperature: 30°C
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e Detection: UV at 260 nm
e Run Time: 30 minutes

Critical Considerations for Implementation

¢ Justification for Omitted Conditions: The new ICH Q1 draft and ANVISA resolution allow for a
waiver of specific stress conditions if a sound technical rationale is provided. For instance, if a solid
dosage form is being developed, liquid-phase studies on the finished product may be waived if the
studies on the API and the solid product in its original phase are adequate to demonstrate the
stability-indicating power of the method [2].

¢ Risk-Based Approach: The design of the formal stability protocol (which uses the validated method)
can leverage concepts like bracketing and matrixing, as described in Annex 1 of the ICH Q1 draft, to
reduce testing burden when scientifically justified [1].

¢ Integration with Lifecycle Management: Data from these development studies are vital for the
pharmaceutical quality system and support post-approval changes, aligning with the lifecycle
management approach outlined in Section 15 of the ICH Q1 draft [1].

Conclusion

Forced degradation studies are a regulatory expectation for the development of osimertinib mesylate. While
a product-specific protocol was not located, this document provides a comprehensive framework based on
the latest 2025 ICH Q1 Step 2 Draft Guideline and international regulatory requirements. By following this
science- and risk-based approach, researchers can ensure the development of a robust stability-indicating
method, a well-understood degradation profile, and a control strategy that ensures the safety and quality of

the drug product throughout its lifecycle.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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